Product packaging for Gadolinium oxalate decahydrate(Cat. No.:CAS No. 22992-15-0)

Gadolinium oxalate decahydrate

Cat. No.: B3421829
CAS No.: 22992-15-0
M. Wt: 2288.2 g/mol
InChI Key: CAUXZCIYFNPHAP-UHFFFAOYSA-H
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Description

Historical Context of Rare Earth Oxalate (B1200264) Research

The study of metal oxalates dates back to at least 1821 with the discovery of humboldtine, a naturally occurring iron(II) oxalate. unilad.comearth.com Research into rare earth oxalates, in particular, has a long history, driven by their unique chemical properties. A pivotal characteristic of rare earth oxalates is their pronounced insolubility in water and acidic solutions. edge-techind.comwikipedia.org This property was historically exploited for the separation and extraction of rare earth elements (REEs) from mineral ores like monazite (B576339) and xenotime (B576624). edge-techind.comrsc.orgmdpi.com

Early academic investigations, such as those published in the 1950s, focused on fundamental aspects like the solubility and complex ion formation of lanthanide oxalates in various solutions. acs.org For many years, lanthanide oxalates were studied for their optical properties and have been widely used as precursors for the synthesis of ceramic materials. researchgate.netaip.org The thermal decomposition behavior of these compounds has been a consistent area of research, as it provides a reliable route to producing pure rare earth oxides. akjournals.comacs.org This foundational work paved the way for more advanced applications of specific rare earth oxalates, including those of gadolinium.

Significance of Gadolinium(III) Oxalate Hydrate (B1144303) in Contemporary Materials Science

Gadolinium(III) oxalate hydrate, with the general formula Gd₂(C₂O₄)₃·nH₂O (the decahydrate (B1171855) is a common form), is a compound of significant interest in modern materials science. wikipedia.orgontosight.airesearchgate.net Its primary role is that of a precursor in the synthesis of high-purity gadolinium oxide (Gd₂O₃). edge-techind.comafricaresearchconnects.comprepchem.com This transformation is typically achieved through thermal decomposition (calcination), a process that has been extensively studied to control the properties of the resulting oxide. researchgate.netprepchem.com

The thermal decomposition of gadolinium(III) oxalate decahydrate is a multi-step process. iaea.org Research using thermogravimetry (TG) and differential thermal analysis (DTA) has elucidated these steps, which involve the sequential loss of water molecules followed by the decomposition of the anhydrous oxalate into the final oxide product. researchgate.netiaea.org A stable intermediate, gadolinium carbonate oxide (Gd₂O₂CO₃), is often formed before the final conversion to gadolinium oxide at temperatures around 575°C. researchgate.netafricaresearchconnects.comiaea.org

Table 1: Thermal Decomposition Steps of Gadolinium(III) Oxalate Decahydrate

The table below outlines the basic decomposition pathway of Gd₂(C₂O₄)₃·10H₂O in various atmospheres as identified through thermal analysis techniques. iaea.org

StepInitial CompoundFinal CompoundEvolved GasesAtmosphere
1Gd₂(C₂O₄)₃·10H₂OGd₂(C₂O₄)₃·6H₂OH₂OAir, N₂, Ar, He, CO₂
2Gd₂(C₂O₄)₃·6H₂OGd₂(C₂O₄)₃·4H₂OH₂OAir, N₂, Ar, He, CO₂
3Gd₂(C₂O₄)₃·4H₂OGd₂(C₂O₄)₃H₂OAir, N₂, Ar, He, CO₂
4Gd₂(C₂O₄)₃Gd₂O₂CO₃CO, CO₂Air, N₂, Ar, He, CO₂
5Gd₂O₂CO₃Gd₂O₃CO₂Air, N₂, Ar, He, CO₂

The gadolinium oxide produced from this oxalate precursor is a highly versatile material. Its properties, such as particle size and surface area, can be tailored by controlling the synthesis and calcination conditions. researchgate.net Gd₂O₃ nanoparticles are particularly valuable, with applications in medical imaging as T1 contrast agents for Magnetic Resonance Imaging (MRI). ontosight.ainih.govnih.gov These nanoparticles can also be functionalized for use in multimodal imaging techniques (e.g., fluorescence, CT, PET) and as therapeutic agents. nih.govnih.gov Beyond biomedical uses, gadolinium oxide serves as a host lattice for phosphors used in lighting and displays and finds use in catalysis and electronics. edge-techind.comafricaresearchconnects.commdpi.com

Furthermore, gadolinium(III) oxalate hydrate itself is explored for applications that leverage the magnetic properties of the gadolinium ion (Gd³⁺). aip.org Gd³⁺ possesses a large magnetic moment, making its compounds suitable for magnetic refrigeration based on the magnetocaloric effect (MCE). researchgate.netaip.org Gadolinium oxalate frameworks have been synthesized and studied for their potential as magnetic cooling materials at cryogenic temperatures. aip.orgaip.org The compound is also used to grow mixed rare earth oxalate crystals, such as Gadolinium Samarium Oxalate, for the investigation of their optical and thermal properties. researchgate.netajabs.org

Table 2: Research Findings on Gadolinium(III) Oxalate Hydrate and its Derivatives

This table summarizes key findings from various research studies, highlighting the properties and applications of gadolinium oxalate and the materials derived from it.

Research FocusKey FindingsPotential Applications
Thermal Decomposition Decomposes to Gd₂O₃ at ~575°C via a stable Gd₂O₂CO₃ intermediate. researchgate.netafricaresearchconnects.com The final Gd₂O₃ product can have a surface area of 23.4 m²/g. researchgate.netafricaresearchconnects.comSynthesis of pure Gd₂O₃ for various uses. africaresearchconnects.comprepchem.com
Synthesis of Gd₂O₃ Nanoparticles The oxalate precipitation method is a common route to produce Gd₂O₃ nanostructures, including nanobars. researchgate.netMRI contrast agents, multimodal imaging, therapeutics. ontosight.ainih.govnih.gov
Magnetocaloric Effect Gd₂(C₂O₄)₃(H₂O)₆ frameworks show significant entropy change at low temperatures (~2 K), indicating suitability for magnetic cooling. aip.orgaip.orgCryogenic magnetic refrigeration. aip.org
Crystal Growth Used to grow mixed rare earth single crystals (e.g., with Samarium or Praseodymium) via gel methods for optical characterization. researchgate.netajabs.orgMaterials for optical studies. ajabs.org
Precursor for Phosphors Serves as a raw material for preparing Gd₂O₃-based photoluminescent and cathode-ray luminescent phosphors. edge-techind.comLighting, displays, and imaging technologies. edge-techind.commdpi.com

The synthesis of gadolinium(III) oxalate hydrate is typically straightforward, often involving a precipitation reaction between a soluble gadolinium salt, like gadolinium nitrate (B79036), and oxalic acid. ontosight.aiprepchem.com This reliable synthesis and its crucial role as a precursor and functional material underscore the continued importance of gadolinium(III) oxalate hydrate in the advancement of materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H72Gd6O66+12 B3421829 Gadolinium oxalate decahydrate CAS No. 22992-15-0

Properties

CAS No.

22992-15-0

Molecular Formula

C18H72Gd6O66+12

Molecular Weight

2288.2 g/mol

IUPAC Name

hexakis(gadolinium(3+));oxalate;oxalic acid;triacontahydrate

InChI

InChI=1S/9C2H2O4.6Gd.30H2O/c9*3-1(4)2(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h9*(H,3,4)(H,5,6);;;;;;;30*1H2/q;;;;;;;;;6*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6

InChI Key

CAUXZCIYFNPHAP-UHFFFAOYSA-H

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Gd].[Gd]

physical_description

White solid;  [Hawley] White crystalline solid;  [MSDSonline]

Origin of Product

United States

Synthetic Methodologies for Gadolinium Iii Oxalate Hydrate

Precipitation Synthesis Routes

Precipitation is a common and straightforward method for producing Gadolinium(III) oxalate (B1200264) hydrate (B1144303), typically involving the reaction of a soluble gadolinium salt with an oxalate source in an aqueous solution. aip.orgrsc.org This technique allows for the rapid formation of the product as a solid precipitate.

Controlled Precipitation from Nitrate (B79036) Precursors

A widely used and efficient method for synthesizing Gadolinium(III) oxalate hydrate involves the reaction between gadolinium(III) nitrate and oxalic acid. aip.orgrsc.org In a typical procedure, a solution of gadolinium nitrate is heated, and an oxalic acid solution is added to induce the formation of a white precipitate of gadolinium oxalate. rsc.orgprepchem.com The process is known for its high efficiency, with yields reported to be greater than 95%. prepchem.com To ensure purity, the resulting precipitate is separated from the solution by filtration or centrifugation and may be washed to remove any remaining impurities. prepchem.com Research has shown that heating the filtrate to 80°C before adding solid oxalic acid results in the immediate precipitation of Gd₂(C₂O₄)₃. prepchem.com

Table 1: Typical Reaction Conditions for Precipitation Synthesis

Parameter Value Source(s)
Gadolinium Precursor Gadolinium(III) nitrate or other mineral acid salt aip.orgprepchem.com
Precipitating Agent Oxalic acid prepchem.com
Temperature 80 °C prepchem.com

| Yield | >95% | prepchem.com |

Influence of Reaction Parameters on Precipitation (e.g., acidity, concentration)

The conditions under which precipitation occurs significantly impact the solubility of Gadolinium(III) oxalate and, therefore, the efficiency of its formation. Acidity is a particularly critical parameter. The solubility of gadolinium oxalate is highly dependent on the concentration of nitric acid (HNO₃) in the solution. nih.gov Studies have shown that to maintain a target soluble gadolinium concentration of 6 g/L in the presence of 0.15-0.25 M oxalate, the nitric acid concentration must be kept at or above 6 M. nih.gov At lower acidity, such as in 4 M HNO₃, the solubility of gadolinium drops sharply. nih.gov This principle is important in processes where gadolinium is used as a neutron poison and its precipitation must be avoided. nih.gov The formation of gadolinium oxalate from the decomposition of gadolinium-based MRI contrast agents has also been observed to be influenced by the presence of endogenous molecules like oxalic acid and by pH conditions, with displacement reactions being possible at lysosomal pH. nih.gov

Table 2: Solubility of Gadolinium in Nitric and Oxalic Acid Solutions at 25 °C

Nitric Acid (HNO₃) Concentration Oxalic Acid (H₂C₂O₄) Concentration Soluble Gadolinium (Gd)
4 M 0.15 M 2.5 g/L
4 M 0.25 M 0.8 g/L
6 M 0.15 M 11 g/L
6 M 0.25 M 7 g/L

Data sourced from Savannah River National Laboratory report. nih.gov

Hydrothermal Synthesis of Gadolinium(III) Oxalate Hydrate

Hydrothermal synthesis offers an alternative route to produce crystalline Gadolinium(III) oxalate hydrate. This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, such as an autoclave. One study demonstrated the synthesis of Gd₂(C₂O₄)₃(H₂O)₆·(nH₂O) through a hydrothermal route by reacting gadolinium oxide (Gd₂O₃) dissolved in hydrochloric acid with an aqueous solution of sodium oxalate (Na₂(C₂O₄)). aip.org The mixture was treated in a Teflon-walled autoclave for 7 days at 150°C. aip.org After cooling, the resulting solid product was separated and washed, yielding the gadolinium oxalate framework with an efficiency of approximately 80%. aip.org This technique can produce phases with different water content compared to standard precipitation methods. aip.org

Gel Growth Techniques for Gadolinium(III) Oxalate Crystals

To cultivate high-quality single crystals of sparingly soluble compounds like Gadolinium(III) oxalate, gel growth techniques are employed. This method involves the slow diffusion of reactants through a gel medium, which controls the rate of reaction and nucleation, allowing for the growth of larger and more perfect crystals. mdpi.comresearchgate.net A common setup is the single-tube diffusion technique, where a gel, such as hydro-silica gel, is impregnated with one reactant (e.g., oxalic acid), and a solution of the other reactant (e.g., gadolinium nitrate) is carefully layered on top. mdpi.comgoogle.com The reactants diffuse towards each other within the gel, leading to the formation of crystals where they meet. google.com This technique suppresses rapid precipitation and limits convection, creating an ideal environment for controlled crystal growth. researchgate.net

Preparation of Mixed Rare Earth Oxalates (e.g., Gadolinium-Neodymium)

Gadolinium(III) oxalate can be synthesized along with other rare earth elements to form mixed or co-precipitated oxalates. These materials are often precursors for producing mixed rare earth oxides used in various technological applications.

One method is co-precipitation, where soluble salts of the different rare earth elements are mixed in a single solution and then precipitated together. For example, a mixed gadolinium-europium oxalate can be prepared by dissolving gadolinium oxide and europium oxide in nitric acid and then co-precipitating the oxalates from this solution.

The gel growth technique is also suitable for producing mixed rare earth oxalate crystals. Single crystals of Gadolinium-Neodymium Oxalate (GNO) have been successfully grown in a hydro-silica gel. google.com This was achieved by allowing an aqueous solution containing a mixture of gadolinium nitrate and neodymium nitrate to diffuse into a gel impregnated with oxalic acid. google.com Furthermore, the hydrothermal conversion of mixed Ce-Gd oxalates into oxides has been studied, indicating that mixed oxalates can be prepared as intermediate products for further processing. rsc.org

Structural Elucidation and Crystallographic Analysis of Gadolinium Iii Oxalate Hydrate

Crystal Structure Determination

The determination of the crystal structure of Gadolinium(III) oxalate (B1200264) hydrate (B1144303) has revealed that it predominantly crystallizes in monoclinic systems. nih.govzegmetal.com Specifically, for lighter lanthanides including gadolinium, the structure is often identified with the P2₁/c space group. nih.govacs.orgacs.org This structural arrangement is a recurring motif among the lighter lanthanide oxalates, indicating a predictable and stable crystalline form under typical synthesis conditions. nih.govacs.org

Polymorphism and Hydration States

Gadolinium(III) oxalate is known to exist in various polymorphic forms and hydration states, a common characteristic among lanthanide oxalates. acs.orgaip.org The number of water molecules (n) in the general formula Gd₂(C₂O₄)₃·nH₂O can vary, leading to different crystalline structures and properties.

The most commonly cited hydrate is the decahydrate (B1171855), Gd₂(C₂O₄)₃·10H₂O. zegmetal.comiaea.orgresearchgate.net This form is isomorphous with other light lanthanide decahydrates and belongs to the monoclinic P2₁/c space group. nih.govacs.orgacs.org However, other hydration states have also been reported, influenced by the conditions of crystallization. acs.org For instance, research has identified a "type 1" and a "type 2" structure for gadolinium oxalate frameworks. aip.orgaip.org The type 1 structure is formulated as Gd₂(C₂O₄)₃(H₂O)₆·(4H₂O), while the type 2 structure is Gd₂(C₂O₄)₃(H₂O)₆, sometimes with additional zeolitic water molecules. aip.orgaip.org

The transition between different hydration states is a key area of study. For example, thermogravimetric analysis has shown that Gd₂(C₂O₄)₃·10H₂O can lose water molecules in distinct steps upon heating, transitioning to lower hydrates before eventually decomposing to the anhydrous form. zegmetal.comiaea.org Specifically, it has been observed to lose six water molecules at around 110°C. zegmetal.com

Interactive Data Table: Crystallographic Data for Gadolinium(III) Oxalate Hydrates
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Gd₂(C₂O₄)₃·10H₂OMonoclinicP2₁/c11.2329.64310.354118.9 acs.org
Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O) (Type 2)MonoclinicP2₁/c11.232(2)9.643(2)10.354(2)118.90(3) aip.org

Coordination Environment of Gadolinium(III) Ions within Oxalate Frameworks

The coordination environment of the Gadolinium(III) ion in these oxalate frameworks is a critical aspect of its structure. The Gd³⁺ ion typically exhibits a high coordination number, a characteristic feature of lanthanide ions. mdpi.com In the hydrated oxalate structures, the gadolinium ion is often nine-coordinated. aip.orgmdpi.com

This nine-coordination geometry is frequently described as a tricapped trigonal prism. aip.orgmdpi.com The coordinating atoms are oxygen atoms originating from both the oxalate ligands and water molecules. aip.orgmdpi.com For instance, in one common arrangement, the Gd³⁺ ion is surrounded by six oxygen atoms from three bidentate chelating and bridging oxalate anions and three oxygen atoms from three coordinating water molecules. aip.orgmdpi.com This coordination leads to the formation of extended two-dimensional (2D) or three-dimensional (3D) frameworks. acs.orgmdpi.com The oxalate ligand's ability to act as a bridging ligand is crucial in forming these extended structures. acs.org

Hydrogen Bonding Networks and Supramolecular Assembly

These hydrogen bonds form intricate networks that link the primary coordination polymers, which are often layered or sheet-like structures. acs.org For example, in the layered honeycomb structures observed in many lanthanide oxalates, hydrogen bonds are the primary force holding the layers together. nih.govacs.org This layered arrangement, facilitated by hydrogen bonding, has even been shown to allow for the exfoliation of these materials into nanosheets. nih.govacs.org The hydrogen bonding interactions occur between the coordinated water molecules, lattice water molecules, and the oxygen atoms of the oxalate ligands, creating a robust and complex supramolecular structure. acs.orgaip.org

Theoretical Studies of Lanthanide Ion Location in Hydrated Oxalates

Theoretical studies, while less common than experimental crystallographic work for this specific compound, provide valuable insights into the factors governing the location of lanthanide ions within hydrated oxalate frameworks. Such studies can help to rationalize the observed crystal structures and predict the stability of different polymorphic and hydrated forms.

Computational methods can be employed to model the coordination environment of the Gd³⁺ ion and to calculate the energetic favorability of different arrangements. These theoretical approaches can complement experimental data by providing a deeper understanding of the subtle electronic and steric effects that influence the crystal packing and the nature of the metal-ligand and hydrogen bonding interactions. mdpi.com While specific theoretical studies solely focused on Gadolinium(III) oxalate hydrate are not extensively reported in the provided context, the principles from broader studies on lanthanide coordination chemistry are applicable. mdpi.com

Spectroscopic Characterization of Gadolinium Iii Oxalate Hydrate

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within Gadolinium(III) oxalate (B1200264) hydrate (B1144303). The analysis focuses on the characteristic vibrations of the oxalate ligand and the water molecules of hydration, and how they are affected by coordination to the Gadolinium(III) ion.

Studies on Gadolinium(III) oxalate complexes reveal significant changes in the vibrational spectra compared to free oxalic acid. jmaterenvironsci.comjmaterenvironsci.com The disappearance of bands associated with the carboxylic acid's C=O and O-H groups indicates that the deprotonated oxalate anion is the form that participates in the complex. jmaterenvironsci.comjmaterenvironsci.com The spectra are dominated by the vibrations of the coordinated oxalate ion and the water molecules.

The key vibrational modes for metal oxalate hydrates include:

O-H Vibrations: A broad band in the high-frequency region of the IR spectrum, typically around 3000-3550 cm⁻¹, is characteristic of the O-H stretching vibrations of the water of hydration. mdpi.commdpi.com The shape and position of this band can provide information about the hydrogen bonding network within the crystal structure. conicet.gov.ar

Antisymmetric and Symmetric C-O Stretching: The most prominent bands for the oxalate ligand are the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups. The antisymmetric stretch typically appears as a very strong band in the IR spectrum between 1600-1620 cm⁻¹. mdpi.commdpi.com The symmetric stretch is often observed in both IR and Raman spectra, typically in the 1300-1500 cm⁻¹ region. mdpi.com The separation between these two frequencies can give an indication of the coordination mode of the oxalate ligand.

C-C Stretching and O-C-O Bending: Vibrations involving the C-C bond of the oxalate backbone and various O-C-O bending or deformation modes appear at lower frequencies. For instance, bands around 820-900 cm⁻¹ are often assigned to ν(C-C) or δ(O-C-O) modes. mdpi.com

Gd-O Vibrations: The formation of coordinate bonds between the gadolinium ion and the oxygen atoms of the oxalate and water ligands gives rise to new, low-frequency vibrational modes. These Gd-O stretching vibrations are typically found in the far-infrared region, with studies reporting their appearance in the range of 150-780 cm⁻¹. jmaterenvironsci.com Specific new bands observed in gadolinium oxalate complexes at approximately 197 cm⁻¹ and 490 cm⁻¹ have been attributed to the Gd-O linkage. researchgate.net

The mutual exclusion of certain bands between the IR and Raman spectra can suggest a centrosymmetric structure for the compound.

Table 1: Typical Vibrational Band Assignments for Gadolinium(III) Oxalate Hydrate

Wavenumber (cm⁻¹)AssignmentSpectroscopy TechniqueReference
~3000-3550ν(O-H) of water of hydrationIR mdpi.commdpi.com
~1600-1620Antisymmetric ν(C-O)IR (Strong) mdpi.commdpi.com
~1300-1470Symmetric ν(C-O) / ν(C-C)IR, Raman mdpi.com
~820-900ν(C-C) + δ(O-C-O)IR, Raman mdpi.com
~500-600δ(O-C-O) / Water librational modesIR, Raman
~150-780ν(Gd-O)IR, Raman jmaterenvironsci.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Gadolinium(III) Ion Location

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying materials with unpaired electrons. The Gadolinium(III) ion (Gd³⁺) has a half-filled 4f shell (4f⁷ electronic configuration), resulting in a large electron spin of S = 7/2 and making it highly paramagnetic and thus ESR-active. nih.gov This property allows ESR spectroscopy to be used as a probe to determine the location and local environment of Gd³⁺ ions within the crystal lattice of its compounds.

A detailed study of Gadolinium(III) oxalate hydrate using ESR has shown that the compound crystallizes isomorphously with Lanthanum(III) oxalate decahydrate (B1171855). nih.gov By analyzing the ESR spectra of co-precipitates with varying compositions in the La-Gd oxalate system, researchers can investigate the interactions between neighboring paramagnetic Gd³⁺ ions. nih.gov

The width of the ESR signal is highly dependent on the distances between Gd³⁺ ions. Calculations based on the Van Vleck second moment, which relates the linewidth to the magnetic dipolar interactions between ions, can be compared with experimental results. nih.gov Agreement between the calculated and experimental linewidths justifies the proposed model for the location of the gadolinium ions within the hydrated oxalate salt structure. nih.gov Such studies have confirmed a 2D structure for a hydrated form of gadolinium oxalate, with intra- and inter-layer Gd-Gd distances of approximately 6.0-6.6 Å and 6.7 Å, respectively. aip.org The ESR spectra of Gd³⁺ complexes can be complex, but their analysis provides invaluable information on the symmetry of the crystal field around the ion and the distances to its magnetic neighbors. nih.gov

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as EDS or EDX, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically coupled with electron microscopy (e.g., SEM or TEM). sigmaaldrich.com The method is non-destructive and provides a rapid qualitative and quantitative determination of the elements present. sigmaaldrich.com

When a sample is bombarded by the electron beam of an electron microscope, atoms within the sample are excited, causing them to emit X-rays at energies characteristic of their atomic structure. The EDAX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample.

For Gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·xH₂O), EDAX analysis would be expected to detect the presence of Gadolinium (Gd), Carbon (C), and Oxygen (O). Hydrogen (H) is not detectable by this technique. The analysis can confirm the purity of the synthesized compound by searching for unexpected elemental peaks, which would indicate contaminants. Furthermore, EDAX can be used in a mapping mode to show the spatial distribution of Gd, C, and O across a sample, confirming a homogeneous composition. While specific EDAX spectra for this exact compound are not widely published, chemical analysis of a synthesized sample of Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O) provides the expected elemental percentages. aip.org

Table 2: Expected Elemental Composition of Gadolinium(III) Oxalate Hydrate (Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O)) from Chemical Analysis

ElementSymbolCalculated Weight %Reference
GadoliniumGd45.10 aip.org
OxygenO42.68 aip.org
CarbonC10.33 aip.org
HydrogenH1.89 aip.org

Note: Hydrogen is not detected by EDAX but is included for completeness of the chemical formula.

Thermal Decomposition Pathways and Thermogravimetric Analysis of Gadolinium Iii Oxalate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for investigating the thermal behavior of Gadolinium(III) oxalate (B1200264) hydrate (B1144303). iaea.orgiaea.org These analyses monitor changes in mass and temperature differentials as the compound is heated, revealing a series of decomposition steps. The process typically begins with the dehydration of the parent compound, Gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O). iaea.orgiaea.org

Studies show that the dehydration occurs in multiple, distinct steps. The initial hydrated form, Gd₂(C₂O₄)₃·10H₂O, loses water molecules to form intermediate hydrates, such as Gd₂(C₂O₄)₃·6H₂O and subsequently Gd₂(C₂O₄)₃·4H₂O, before becoming completely anhydrous. iaea.orgiaea.org Each of these dehydration steps corresponds to a weight loss on the TGA curve and is typically associated with an endothermic peak on the DTA curve, indicating the absorption of energy required to remove the water molecules. akjournals.comvbcop.org For instance, the thermal decomposition of mixed cerium-gadolinium oxalates shows endothermic water removal steps at temperatures around 65°C, 100°C, and 180°C. akjournals.com

Following complete dehydration, the anhydrous Gadolinium(III) oxalate decomposes. This decomposition is an exothermic process, as indicated by DTA curves, and involves the breakdown of the oxalate structure into an intermediate and then the final oxide. akjournals.com The evolved gases during this process are primarily water vapor, carbon monoxide, and carbon dioxide. iaea.orgiaea.org The atmosphere in which the decomposition is carried out (e.g., air, inert gas, or carbon dioxide) can influence the stability of intermediates and the final decomposition temperature. iaea.orgiaea.org

Table 1: Summary of Thermal Events in the Decomposition of Gadolinium(III) Oxalate Decahydrate This table is interactive. You can sort and filter the data.

Decomposition Stage Process Type Key Observations Evolved Gases
Dehydration (Step 1) Endothermic Loss of 4 water molecules (Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃·6H₂O) H₂O
Dehydration (Step 2) Endothermic Loss of 2 water molecules (Gd₂(C₂O₄)₃·6H₂O → Gd₂(C₂O₄)₃·4H₂O) H₂O
Dehydration (Step 3) Endothermic Formation of anhydrous oxalate (Gd₂(C₂O₄)₃·4H₂O → Gd₂(C₂O₄)₃) H₂O
Oxalate Decomposition Exothermic Decomposition of anhydrous oxalate to form intermediates CO, CO₂
Final Decomposition Exothermic Formation of Gadolinium(III) oxide (Gd₂O₃) CO₂

Data synthesized from multiple sources indicating a general pathway. Specific temperatures can vary based on heating rate and atmosphere. iaea.orgiaea.orgakjournals.com

Identification of Intermediate Decomposition Products (e.g., Gadolinium Carbonate Oxide)

During the thermal decomposition of anhydrous Gadolinium(III) oxalate, several intermediate solid products are formed before the final stable oxide is achieved. africaresearchconnects.com X-ray diffraction (XRD) and infrared spectroscopy are commonly used to identify these transient phases. iaea.orgafricaresearchconnects.com

The primary and most stable intermediate identified in the decomposition pathway under various atmospheres is Gadolinium Carbonate Oxide, with the chemical formula Gd₂O₂CO₃. iaea.orgafricaresearchconnects.comresearchgate.net The decomposition of anhydrous Gd₂(C₂O₄)₃ leads first to the formation of this carbonate oxide species. iaea.org This intermediate is particularly stable, especially in a carbon dioxide atmosphere, where it decomposes at higher temperatures compared to its decomposition in air or inert gases. iaea.orgiaea.org The formation of Gd₂O₂CO₃ represents a distinct plateau in the thermogravimetric curve before the final weight loss that leads to Gd₂O₃. africaresearchconnects.comresearchgate.net Other proposed intermediates like Gd₂(CO₃)₃ or Gd₂O₂·CO₂ have not been consistently detected in all studies. iaea.orgiaea.org

The decomposition pathway can be summarized as follows: Gd₂(C₂O₄)₃·10H₂O → Intermediate Hydrates → Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ → Gd₂O₃ iaea.orgiaea.org

Kinetics of Thermal Decomposition Processes

The study of the kinetics of the thermal decomposition of Gadolinium(III) oxalate hydrate provides insights into the reaction mechanisms and the energy barriers of the different stages. Kinetic parameters, such as activation energy (Ea), are calculated from TGA and DTA data using various mathematical models. akjournals.com

Commonly applied methods for analyzing the kinetics of solid-state decomposition reactions include the Freeman-Carroll, Coats-Redfern, and Kissinger methods. akjournals.com While specific kinetic data for pure Gadolinium(III) oxalate is not extensively detailed in all literature, studies on similar rare earth oxalates provide valuable information. For example, in the study of mixed cerium-gadolinium oxalates, the activation energy for the dehydration of the hydrated oxalate was calculated to be 78.2 kJ/mol, while the activation energy for the decomposition of the anhydrous oxalate to the oxide was 112.6 kJ/mol. akjournals.com The low values for the frequency factor (Z) calculated for similar compounds suggest that the decomposition is a slow reaction. The kinetics can be complex, often involving multiple, overlapping steps, especially during dehydration. rsc.org

Formation of Gadolinium(III) Oxide from Oxalate Precursors

The ultimate product of the thermal decomposition of Gadolinium(III) oxalate hydrate is Gadolinium(III) oxide (Gd₂O₃), a technologically important rare-earth oxide. wikipedia.org The oxalate precipitation route is a common and effective method for synthesizing Gd₂O₃, often in the form of nanoparticles, because it allows for good control over the purity and morphology of the final product. researchgate.netprepchem.com

The final conversion of the intermediate, Gadolinium Carbonate Oxide (Gd₂O₂CO₃), to Gadolinium(III) oxide (Gd₂O₃) marks the final stage of the decomposition. iaea.orgafricaresearchconnects.com The temperature required for the complete formation of stable, pure cubic phase Gd₂O₃ can vary depending on the specific conditions of the thermal treatment. Studies have reported different temperature ranges for this final conversion. For instance, some research indicates the decomposition to Gd₂O₃ occurs at approximately 575°C. africaresearchconnects.comresearchgate.net Other studies suggest that calcining at 640°C or higher is necessary to obtain pure, stable cubic Gd₂O₃ nanopowders. researchgate.net For industrial-scale production aiming for high-purity Gd₂O₃, calcination or pyrolysis is often carried out at higher temperatures, ranging from 850°C to 1100°C. prepchem.comgoogle.comgoogle.com The resulting Gd₂O₃ can exhibit a significant surface area, a critical property for its various applications. africaresearchconnects.comresearchgate.net

Table 2: Reported Calcination/Decomposition Temperatures for the Formation of Gd₂O₃ from Gadolinium Oxalate This table is interactive. You can sort and filter the data.

Reported Temperature (°C) Context/Purity Source Citation
~575 Decomposition temperature identified by DTA/TG africaresearchconnects.com, researchgate.net
≥ 640 To obtain pure, stable cubic phase Gd₂O₃ nanopowders researchgate.net
695 Final product formation from Gadolinium Oxalate researchgate.net
850 - 950 Pyrolysis for conversion to >99.99% pure Gd₂O₃ prepchem.com
850 Calcination to produce Gd₂O₃ of 99.99% purity google.com
950 - 1100 Pyrolytic decomposition for high-purity Gd₂O₃ google.com

Chemical Reactivity and Solution Chemistry of Gadolinium Iii Oxalate Hydrate

Solubility in Acidic Media

Gadolinium(III) oxalate (B1200264) hydrate (B1144303) is known to be soluble in acids. nih.gov Its solubility is highly dependent on the acid concentration and temperature. Studies conducted in nitric acid (HNO₃) solutions are particularly relevant, for instance, in the context of nuclear waste management where gadolinium is used as a neutron poison. nih.gov The presence of excess oxalate ions in solutions, such as those from oxalate precipitation processes, can lead to the precipitation of gadolinium oxalate, which necessitates an understanding of its solubility to maintain the required concentration of soluble gadolinium. nih.govnih.gov

The solubility of gadolinium in nitric acid increases with the concentration of the acid. For example, to maintain a soluble gadolinium concentration of 6 g/L in the presence of 0.15-0.25 M oxalate, the nitric acid concentration must be 6 M or higher. nih.govresearchgate.net In 4 M HNO₃, the solubility of gadolinium drops significantly. nih.govresearchgate.net Temperature also plays a key role; for instance, in a solution of 6 M HNO₃ with 0.15 M oxalate, the solubility of gadolinium is approximately 10 g/L at 10 °C. nih.gov

Table 1: Solubility of Gadolinium in Nitric Acid Solutions at 25 °C

Nitric Acid (HNO₃) Concentration (M) Oxalic Acid (H₂C₂O₄) Concentration (M) Gadolinium (Gd) Solubility (g/L)
6 0.15 11
6 0.25 7
4 0.15 2.5
4 0.25 0.8

Data sourced from references nih.govresearchgate.net.

The general trend observed is that the solubility of rare earth oxalates decreases as the oxalic acid concentration increases and the nitric acid concentration decreases. researchgate.net It has also been noted that gadolinium oxalate exhibits low solubility even in diluted mineral acids with a pH of around 2. nih.gov

Complexation Behavior with Other Ligands (e.g., Carboxylic Acids)

Gadolinium(III) ions form complexes with various ligands, including simple carboxylic acids. Research has been conducted on the interaction of Gd(III) with acids such as glycolic acid and malic acid in aqueous solutions. acs.org These interactions result in the formation of colorless gadolinium complexes. acs.org Due to the lack of absorption in the UV-visible spectrum, indirect photometry is a technique used to identify the major di-nuclear and tri-nuclear complexes formed and to calculate their stability constants. acs.org

The stability of these complexes is dependent on the acidity (pH) of the solution. Besides simple carboxylic acids, gadolinium also forms highly stable complexes with linear or macrocyclic polyaminocarboxylic acid chelating agents. nih.gov Examples of such ligands include:

DTPA (diethylenetriaminepentaacetic acid)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

DO3A (1,4,7,10-tetraazacyclododecan-1,4,7-triacetic acid)

BOPTA ([4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oato(5-)])

DTPA-BMA (diethylenetriaminepentaacetic acid-bis(methylamide)) nih.gov

The formation of these stable chelates is fundamental to the applications of gadolinium, for example, in medical imaging. acs.org

Role in Rare Earth Element Separation and Extraction

The precipitation of gadolinium(III) oxalate is a key step in the separation and extraction of rare earth elements (REEs). nih.gov Due to the similar physicochemical properties of REEs, their separation is a significant challenge. Oxalate precipitation is an effective method owing to the low solubility of rare earth oxalates and the strong affinity of the oxalate ion for REEs.

This process is widely used to extract REEs from minerals like xenotime (B576624) and from leaching solutions of spent magnets. nih.gov The efficiency of the precipitation is highly dependent on pH. For instance, in the purification of leach liquor, maximum precipitation of REEs (96-99%) as oxalates occurs between pH 1 and 2. Adjusting the pH precisely allows for the selective separation of REEs from other impurities like iron and aluminum, which might co-precipitate at different pH values.

Formation of Gadolinium-Oxalate Nanoparticles through Chelate Destabilization

Gadolinium-oxalate nanoparticles can be formed through the destabilization and subsequent decomposition of stable gadolinium chelates, such as those used as contrast agents in magnetic resonance imaging (MRI). The mechanism involves the dechelation of the gadolinium ion from its organic ligand by an endogenous molecule like oxalic acid.

A study demonstrated that commercial gadolinium-based contrast agents can be decomposed by oxalic acid, leading to the formation of gadolinium oxalate (Gd₂(C₂O₄)₃) nanoparticles. nih.gov This process of dechelation can be influenced by the surrounding environment; for example, the presence of protein can increase the rate of dechelation. nih.gov The destabilization of the gadolinium complex can occur via displacement reactions, which are feasible even at the acidic pH found in cellular lysosomes. nih.gov This illustrates a pathway by which stable, soluble gadolinium chelates can be converted into insoluble nanoparticles in a biological context through interaction with competing ligands. nih.gov

Magnetic Properties of Gadolinium Iii Oxalate Hydrate and Derived Materials

Paramagnetic Behavior of Gadolinium(III) Centers

Gadolinium(III) centers in oxalate (B1200264) frameworks typically exhibit paramagnetic behavior down to very low temperatures. aip.orgaip.org This means that in the absence of an external magnetic field, the magnetic moments of the individual Gd³⁺ ions are randomly oriented, and the material is not spontaneously magnetized. The paramagnetic nature is a direct consequence of the Gd³⁺ ions being sufficiently isolated from each other within the crystal structure, which prevents long-range magnetic ordering. aip.org

The magnetic susceptibility of these compounds generally follows the Curie-Weiss law. For instance, a study on the framework Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O) revealed that it remains paramagnetic down to 1.8 K. aip.org The analysis of its magnetic susceptibility yielded a Curie constant (C) of 7.74 cm³ K mol⁻¹ and an effective magnetic moment (μₑₗₑc) of 7.87 μB per Gd³⁺ ion. aip.org This experimental value is in close agreement with the theoretical value of 7.88 cm³ K mol⁻¹ expected for a free Gd³⁺ ion (with g = 2), confirming the S = 7/2 ground state. aip.org The Weiss constant (θp) was found to be approximately -0.75 K, indicating very weak antiferromagnetic interactions between the Gd³⁺ ions. aip.org Similarly, a three-dimensional Gd(III)-oxalate framework, Gd-3D, also shows paramagnetic behavior with very weak antiferromagnetic interactions. nih.govmdpi.com

The strong paramagnetic response of Gd³⁺ is a key feature exploited in various applications. Chelation of gadolinium with ligands like diethylenetriaminepentaacetic acid (DTPA) results in strongly paramagnetic complexes that are stable and serve as contrast agents in magnetic resonance imaging (MRI) by reducing the relaxation times of water protons. nih.gov

Magnetocaloric Effect Studies in Gadolinium-Oxalate Frameworks

The magnetocaloric effect (MCE) is the change in temperature of a material upon the application or removal of a magnetic field. aip.orgaip.org Materials with a significant MCE are sought after for magnetic refrigeration technologies, which offer a potentially more efficient and environmentally friendly alternative to traditional gas-compression cooling, especially at cryogenic temperatures. nih.gov Gadolinium-based compounds are excellent candidates for MCE applications due to the large magnetic moment of the Gd³⁺ ion, which leads to a large magnetic entropy change. aip.org

Gadolinium oxalate frameworks have been specifically investigated for their potential as magnetic coolers. aip.orgaip.org The compound Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O) demonstrates a valuable cryogenic MCE, particularly for moderate magnetic field changes (e.g., 2 Tesla), which is crucial for applications using permanent magnets. aip.orgaip.org The effectiveness of the MCE is often quantified by the isothermal magnetic entropy change (-ΔSₘ). For this specific gadolinium oxalate hydrate (B1144303), the maximum -ΔSₘ reaches 75.9 mJ cm⁻³ K⁻¹ around 2 K for a field change of 2 T. aip.org Another 2D oxalate-bridged framework, [GdIII₂(ox)₃(H₂O)₆]n·4nH₂O, also shows a moderately large magnetocaloric efficiency in the supra-Kelvin temperature region. rsc.org

The performance of these materials is often compared to established magnetic refrigerants. For example, a 3D Gd(III)-oxalate framework (Gd-3D) exhibits a maximum -ΔSₘ value of 36.6 J kg⁻¹ K⁻¹ (which corresponds to 74.47 mJ cm⁻³ K⁻¹) at 2 K under a 7 T magnetic field. nih.govmdpi.com At a lower field of 3 T, its -ΔSₘ value of 28.4 J kg⁻¹ K⁻¹ is significantly larger than that of the commercial refrigerant gadolinium gallium garnet (Gd₃Ga₅O₁₂), highlighting its potential for low-temperature magnetic refrigeration. nih.govmdpi.com

Magnetocaloric Properties of Gadolinium-Oxalate Frameworks

CompoundMax. Entropy Change (-ΔSₘ)Temperature (K)Magnetic Field Change (T)Reference
Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O)75.9 mJ cm⁻³ K⁻¹~22 aip.org
Gd-3D Framework36.6 J kg⁻¹ K⁻¹ (74.47 mJ cm⁻³ K⁻¹)27 nih.govmdpi.com
Gd-3D Framework28.4 J kg⁻¹ K⁻¹23 nih.govmdpi.com

Magnetic Exchange Interactions and Decoupling in Frameworks

The efficiency of a magnetocaloric material is heavily influenced by the magnetic interactions between the metal centers. For cryogenic cooling applications, it is often desirable for the magnetic centers to be well-isolated, or "decoupled," to maintain paramagnetic behavior down to low temperatures. aip.org In gadolinium oxalate frameworks, the oxalate ligands (C₂O₄²⁻) play a crucial role in mediating the distance and interactions between Gd³⁺ ions.

In the structure of Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O), the Gd³⁺ ions form a honeycomb-like lattice, where they are interlinked by the oxalate ligands. aip.orgaip.org This specific arrangement ensures that the magnetic centers are effectively decoupled in terms of magnetic exchange interactions. aip.orgaip.org Magnetic measurements corroborate this, showing negligible interactions, which is a key reason for its good MCE performance at low field changes. aip.org The presence of weak antiferromagnetic interactions can sometimes limit the MCE at low fields, so the decoupling in this material is advantageous. aip.org

However, in other related frameworks, very weak antiferromagnetic interactions are observed. nih.govmdpi.com For instance, in the Gd-3D oxalate framework, weak antiferromagnetic coupling is present but does not significantly hinder its performance as a low-temperature magnetic refrigerant. nih.govmdpi.com The nature of these interactions is complex and can be influenced by factors like the precise crystal structure and the presence of other molecules, such as water. The exchange interaction in gadolinium compounds can be of the indirect Ruderman–Kittel–Kasuya–Yosida (RKKY) type, which is longer-ranged compared to direct exchange. arxiv.org The dominant source of magnetic anisotropy in many gadolinium compounds is often the dipole-dipole interaction. aps.org

Single-Ion Magnet Properties in Related Gadolinium(III) Complexes

While the Gd³⁺ ion is generally considered magnetically isotropic due to its lack of orbital angular momentum (L=0), a fascinating and relatively rare phenomenon known as single-ion magnet (SIM) behavior has been observed in some mononuclear gadolinium(III) complexes. mdpi.commdpi.comsemanticscholar.org A SIM is a single molecule that exhibits slow relaxation of its magnetization, a property typically associated with larger magnetic clusters or bulk magnets.

The emergence of SIM behavior in a pseudo-isotropic ion like Gd³⁺ is unusual and is attributed to a very small but non-zero zero-field splitting (ZFS) of the ground state, which is induced by the crystal field environment created by the surrounding ligands. mdpi.commdpi.com For example, a mononuclear complex with the formula [GdIII(pyr)₂(H₂O)₄]Cl₃ · 2H₂O, where 'pyr' is pyridoxine (B80251), shows slow magnetic relaxation under an applied magnetic field, which is a hallmark of SIM behavior. mdpi.comdntb.gov.uanih.gov In this complex, the Gd³⁺ ion is eight-coordinated, and its geometry is described as a triangular dodecahedron. mdpi.comsemanticscholar.org This specific coordination environment lifts the degeneracy of the ground state, creating an energy barrier for the reversal of magnetization.

Similarly, field-induced slow relaxation of magnetization has also been reported in one-dimensional gadolinium(III) complexes, indicating single-molecule magnet (SMM) behavior. mdpi.com These findings demonstrate that despite its inherent isotropy, the magnetic behavior of the Gd³⁺ ion can be subtly manipulated through the design of its coordination sphere, leading to advanced magnetic properties. mdpi.commdpi.com

Applications of Gadolinium Iii Oxalate Hydrate As a Precursor in Advanced Materials Synthesis

Precursor for Gadolinium(III) Oxide (Gd₂O₃) Synthesis

Gadolinium(III) oxalate (B1200264) hydrate (B1144303) is a common raw material for the production of gadolinium(III) oxide (Gd₂O₃). funcmater.comedge-techind.comsamaterials.com The thermal decomposition of the oxalate hydrate leads to the formation of the oxide, a process that is fundamental to creating various forms of Gd₂O₃ for technological applications. wikipedia.orgwikipedia.org

Synthesis of Nanoparticle Gd₂O₃ from Gadolinium Oxalate

The synthesis of gadolinium oxide nanoparticles from gadolinium oxalate precursors is a significant area of research. nih.gov Thermal decomposition of gadolinium oxalate is a common method to produce Gd₂O₃ nanoparticles. nih.gov Other methods for synthesizing Gd₂O₃ nanoparticles include the thermal decomposition of other precursor salts like gadolinium nitrate (B79036), mechanochemical processing, and milling followed by calcination. nih.govmdpi.comresearchgate.net However, these alternative methods can sometimes result in agglomerated particles and require high temperatures. nih.gov

One study detailed a method where gadolinium oxalate hydrate was used as a parent compound to form Gd₂O₃ at temperatures up to 800°C in an air atmosphere. researchgate.net The thermal processes were monitored using differential thermal analysis (DTA) and thermogravimetry (TG), with the final Gd₂O₃ product having a surface area of 23.4 m² g⁻¹. researchgate.net

Control of Particle Morphology and Surface Area of Derived Oxides

The morphology and surface area of the resulting gadolinium oxide can be controlled by adjusting the synthesis conditions of the gadolinium oxalate precursor and its subsequent thermal treatment. Research has shown that co-precipitating gadolinium oxalate at a specific temperature (40°C) and then thermally degrading it at 650°C can yield Gd₂O₃ nanopowders with favorable morphology. researchgate.net

In one such study, this method resulted in Gd₂O₃ nanopowders with an average crystallite size of 16.54 nm, as determined by Scherrer's formula and confirmed by transmission electron microscopy (TEM), which showed crystallite sizes in the range of 3–27.5 nm. researchgate.net The resulting Gd₂O₃ also exhibited a significant specific surface area of 9.16 m²/g. researchgate.net The ability to control these physical properties is crucial as they influence the material's performance in various applications. mdpi.com

Table 1: Synthesis and Properties of Gd₂O₃ from Gadolinium Oxalate

Parameter Value Reference
Co-precipitation Temperature 40 °C researchgate.net
Thermal Degradation Temperature 650 °C researchgate.net
Average Crystallite Size (Scherrer) 16.54 nm researchgate.net
Crystallite Size Range (TEM) 3–27.5 nm researchgate.net
Specific Surface Area (BET) 9.16 m²/g researchgate.net

Role in Phosphor and Luminescent Material Production

Gadolinium(III) oxalate hydrate is an important precursor in the manufacturing of phosphors and other luminescent materials. zegmetal.comsamaterials.com Its conversion to gadolinium oxide upon heating provides a suitable host matrix for various dopant ions that produce luminescence. americanelements.comfuncmater.com

Photoluminescent Phosphors

Gadolinium(III) oxalate is a common raw material for producing photoluminescent phosphors. funcmater.comedge-techind.comsamaterials.comzegmetal.com The resulting gadolinium oxide, often doped with other rare-earth elements, serves as an excellent host material for phosphors used in applications like fluorescent lamps. The unique electronic structure of gadolinium, with its half-filled 4f shell, contributes to its desirable optical properties. mdpi.com

Cathode Ray Fluorescent Powder

The compound is also utilized as a precursor for cathode ray fluorescent powders. funcmater.comedge-techind.comsamaterials.comzegmetal.com These materials are essential components in display technologies. The luminescent properties of gadolinium-based materials make them suitable for use in optoelectronics, contributing to advancements in displays and lighting. zegmetal.com

Precursor for Advanced Optical and Laser Materials

Gadolinium(III) oxalate hydrate serves as a precursor for the synthesis of advanced optical and laser materials. zegmetal.comsamaterials.com The resulting gadolinium oxide can be used to create materials with specific optical properties suitable for various applications. zegmetal.com Gadolinium aluminate garnet (Gd₃Al₅O₁₂, GAG), derived from gadolinium oxide, is a significant material in this field. nih.govresearchgate.net Research has focused on stabilizing the metastable lattice of GAG to develop advanced optical materials, including down-conversion and up-conversion phosphors. nih.govresearchgate.net

Doping gadolinium-based host materials with other lanthanide ions can enhance their optical properties, leading to materials with high Stokes shifts, sharp emission spectra, and long lifetimes. encyclopedia.pub These characteristics are crucial for applications in solid-state lasers and other optical devices. zegmetal.comresearchgate.net

Catalyst Precursor in Chemical Systems

Gadolinium(III) oxalate hydrate is a well-established precursor for the preparation of gadolinium oxide (Gd₂O₃), which exhibits notable catalytic activity. The synthesis process involves the thermal decomposition of gadolinium(III) oxalate hydrate, a method that allows for the production of high-purity gadolinium oxide with a significant surface area, a key factor in heterogeneous catalysis. researchgate.netafricaresearchconnects.comprepchem.com

The thermal decomposition of gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O) is a multi-step process. iaea.org As the temperature increases, the hydrate loses water molecules in distinct stages, followed by the decomposition of the anhydrous oxalate into an intermediate carbonate oxide, and finally, to gadolinium oxide at higher temperatures. researchgate.netiaea.org Studies using thermogravimetry (TG) and differential thermal analysis (DTA) have elucidated this pathway, showing that the final conversion to Gd₂O₃ occurs at temperatures around 575°C in an air atmosphere. researchgate.netafricaresearchconnects.com The resulting gadolinium oxide can have a surface area of approximately 23.4 m²/g, which is advantageous for catalytic applications. researchgate.netafricaresearchconnects.com

The catalytic potential of gadolinium oxide derived from this precursor is linked to the electronic properties of the gadolinium ion. mdpi.com Gadolinium oxide nanoparticles have been investigated as a photocatalyst for the degradation of organic pollutants, such as azo dyes, under UV irradiation. mdpi.com The catalytic mechanism benefits from gadolinium's half-filled 4f orbitals and empty 5d shell, which can act as trapping centers, promoting the generation of reactive free radicals and preventing the rapid recombination of electron-hole pairs, thus enhancing photocatalytic efficiency. mdpi.com

Table 1: Thermal Decomposition Stages of Gadolinium(III) Oxalate Decahydrate This table provides an illustrative summary of the decomposition process based on published research. Exact temperatures can vary based on atmospheric conditions and heating rates.

Temperature Range (approx.)Decomposition StepProduct(s)
Ambient to ~200°CDehydrationGd₂(C₂O₄)₃·xH₂O (where x < 10)
~200°C to ~400°CAnhydrous FormationGd₂(C₂O₄)₃
~400°C to ~575°COxalate DecompositionGd₂O₂CO₃ (stable intermediate)
> 575°CFinal Oxide FormationGd₂O₃

Precursor for Advanced Imaging Materials (Excluding Clinical Human Trials)

Gadolinium(III) oxalate hydrate is a fundamental precursor in the synthesis of advanced materials for non-clinical imaging applications, primarily through its conversion to gadolinium oxide (Gd₂O₃) and other gadolinium-based nanoparticles. edge-techind.commdpi.com These materials are explored for their utility as contrast agents in magnetic resonance imaging (MRI) and as phosphors in optical imaging, leveraging gadolinium's unique magnetic and luminescent properties. mdpi.comnih.gov

The process typically begins with the precipitation of gadolinium(III) oxalate hydrate from a solution containing gadolinium salts, which is then converted via pyrolysis into gadolinium oxide nanoparticles. prepchem.commdpi.com These Gd₂O₃ nanoparticles are under extensive preclinical research as potential T₁-positive contrast agents for MRI. mdpi.comnih.gov Their high magnetic moment makes them effective at altering the relaxation times of water protons, which is the fundamental principle behind MRI contrast enhancement. nih.gov

Beyond MRI, gadolinium oxide serves as a host lattice for various lanthanide ions to create phosphors for optical imaging. edge-techind.commdpi.com By doping the Gd₂O₃ lattice with other rare-earth elements, materials can be produced that exhibit photoluminescence, including downconversion and upconversion phenomena. mdpi.comresearchgate.net For instance, gadolinium oxysulfide (Gd₂O₂S), synthesized from the oxide precursor, is a highly efficient luminescent material used in developing probes for bioimaging. mdpi.comresearchgate.net

A significant area of preclinical research involves upconversion nanoparticles (UCNPs), which can absorb near-infrared (NIR) light and emit it at higher, visible frequencies. frontiersin.orgnih.gov This property is highly advantageous for bioimaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration of the excitation light. researchgate.net Gadolinium-based host lattices are frequently used in the synthesis of these UCNPs, where gadolinium(III) oxalate hydrate can serve as the initial source for the gadolinium component. edge-techind.comfrontiersin.org

Furthermore, studies have investigated the in-situ formation of gadolinium oxalate nanoparticles from the decomposition of clinically used gadolinium-based contrast agents when exposed to endogenous molecules like oxalic acid. nih.govresearchgate.nethealthimaging.com This preclinical research aims to understand the mechanisms of gadolinium deposition by observing how chelated gadolinium can be transformed into nanoparticles, with gadolinium oxalate being a key product of this decomposition. nih.govhealthimaging.com

Table 2: Advanced Imaging Materials Derived from Gadolinium(III) Oxalate Hydrate Precursor This table summarizes materials currently under preclinical investigation and excludes any in-human clinical trial data.

MaterialImaging ModalityKey Property/Function
Gadolinium Oxide (Gd₂O₃) NanoparticlesMagnetic Resonance Imaging (MRI)High T₁ relaxivity for positive contrast enhancement. mdpi.comnih.gov
Lanthanide-doped Gd₂O₃Fluorescence ImagingHost lattice for dopants (e.g., Eu³⁺, Tb³⁺) to act as phosphors. mdpi.comglobalauthorid.com
Gadolinium Oxysulfide (Gd₂O₂S)Luminescence ImagingHigh quantum yield efficiency for bright optical probes. mdpi.comresearchgate.net
Gadolinium-based Upconversion Nanoparticles (UCNPs)Upconversion Luminescence ImagingAbsorb NIR light and emit in the visible spectrum, reducing background autofluorescence. frontiersin.orgnih.govresearchgate.net

Advanced Research Topics and Future Directions

Investigation of Solvato-Switchable Single-Molecule Magnets

The quest for materials that can store and process information at the molecular level has propelled the field of single-molecule magnets (SMMs). These are individual molecules that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. Recent research has ventured into the realm of "solvato-switchable" SMMs, where the magnetic properties can be reversibly altered by changing the solvent molecules within the crystal lattice.

A significant breakthrough has been the demonstration of a single-crystal-to-single-crystal transformation in heteropentanuclear gadolinium(III)-nickel(II) dithiooxalate hydrates. acs.org This transformation, driven by the partial loss of crystallization water molecules, induces significant and reversible changes in the spin relaxation dynamics of the material. acs.org Specifically, the dodecahydrate complex, [Gd₂Ni₃(dto)₆(H₂O)₁₀]·12H₂O, transforms into a dihydrate derivative, [Gd₂Ni₃(dto)₆(H₂O)₁₀]·2H₂O, upon partial dehydration. acs.org This structural change leads to shorter intramolecular intermetallic distances and more bent intramolecular intermetallic angles in the dihydrate form, which in turn alters the magnetic relaxation properties, showcasing impressive solvatoswitching of the slow magnetic relaxation. acs.org This finding presents a new avenue for creating solvatoswitchable SMMs, which could be pivotal for developing molecular spintronics and quantum computing technologies. acs.org

While the aforementioned example uses dithiooxalate, the underlying principles are highly relevant to gadolinium(III) oxalate (B1200264) systems. The ability of the hydrate (B1144303) to lose and regain water molecules suggests that similar solvato-magnetic effects could be engineered in pure gadolinium(III) oxalate or its mixed-metal derivatives. Furthermore, research into other gadolinium complexes has shown that field-induced SMM behavior is achievable. For instance, a mononuclear gadolinium(III) complex with pyridoxine (B80251) exhibits field-induced single-ion magnet (SIM) behavior. mdpi.com Similarly, one-dimensional gadolinium(III) complexes based on amino acids have been shown to exhibit field-induced slow relaxation of magnetization. mdpi.com These studies underscore the potential of gadolinium(III) as a key component in the design of SMMs, with the oxalate ligand offering a robust and versatile bridging unit to construct such systems. A rational synthetic approach using the oxalate ligand has been proposed as a promising new route towards designing SMMs. nih.gov

Table 1: Comparison of Intermetallic Distances and Angles in a Solvato-Switchable Gd(III)-Ni(II) Dithiooxalate Complex. acs.org

ParameterDodecahydrate Form ([Gd₂Ni₃(dto)₆(H₂O)₁₀]·12H₂O)Dihydrate Form ([Gd₂Ni₃(dto)₆(H₂O)₁₀]·2H₂O)
Gd1···Ni1 Distance (Å)6.2166.178
Gd1···Ni2 Distance (Å)6.2286.183
Ni1···Ni2 Distance (Å)11.38511.099
Gd1···Gd1i Distance (Å)12.43112.355
Ni1···Gd1···Ni2 Angle (°)132.4127.8

Exploration of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Oxalate Ligands

Coordination polymers and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com These materials have garnered immense interest due to their high porosity, vast internal surface areas, and tunable structures, which make them suitable for a wide range of applications, including gas storage, separation, and catalysis. mdpi.com

Gadolinium(III) is an excellent candidate for the construction of MOFs due to its strong affinity for oxygen-donating ligands like oxalate. The resulting gadolinium-based MOFs can be designed to have specific topologies and functionalities. A key area of research is the post-synthetic modification of these frameworks, where the properties of the MOF are altered after its initial synthesis. For example, the encapsulation of functional molecules within the pores of a gadolinium-based MOF has been demonstrated through single-crystal-to-single-crystal anion exchange. mdpi.com This allows for the incorporation of species like polyoxometalates (POMs) and [AuCl₄]⁻ into the framework, creating multifunctional materials that combine the properties of the MOF with those of the encapsulated guest. mdpi.com

The oxalate ligand is particularly well-suited for building robust and porous frameworks with gadolinium. The exploration of novel coordination polymers and MOFs incorporating oxalate ligands is a vibrant area of research. The focus is on designing frameworks with tailored pore sizes and chemical environments to achieve specific functions. For instance, gadolinium MOF nanoparticles have been synthesized and studied as potential contrast agents for magnetic resonance imaging (MRI). nih.govnih.gov The synthesis of these nanomaterials often involves techniques like reverse microemulsion to control particle size and morphology. nih.govnih.gov The ability to functionalize these Gd-MOF nanoparticles, for example by bridging them with poly(acrylic acid) to create composites with gold nanoparticles, opens up possibilities for bimodal imaging (CT and MRI). nih.gov

Refined Synthesis and Characterization Techniques for Tailored Materials

The ability to produce gadolinium(III) oxalate-based materials with specific properties hinges on precise control over their synthesis and a thorough understanding of their structure and behavior. Researchers are continuously developing refined synthesis and characterization techniques to create tailored materials for advanced applications.

One of the key challenges in synthesizing nanoscale materials is controlling the particle size and size distribution. In the context of gadolinium MOF nanoparticles, the incorporation of hydrotropes, such as sodium salicylate, into a reverse microemulsion synthesis has been shown to be an effective strategy for manipulating particle size. nih.govresearchgate.net This level of control is crucial for applications like MRI, where the relaxivity of the contrast agent can be dependent on the nanoparticle's surface area. nih.gov For instance, Gd MOF nanoparticles with an average size of 82 nm, synthesized with the addition of sodium salicylate, exhibited a high longitudinal relaxivity value. nih.gov

The characterization of gadolinium(III) oxalate hydrate and its derivatives involves a suite of analytical techniques. Thermal analysis methods, such as thermogravimetry (TG) and differential thermal analysis (DTA), are employed to study the thermal decomposition of the hydrate, revealing the dehydration steps and the subsequent decomposition of the anhydrous oxalate to the oxide. iaea.org X-ray diffraction is indispensable for determining the crystal structure of these materials, providing insights into the coordination environment of the gadolinium ion and the connectivity of the oxalate ligands. iaea.org

Table 2: Influence of Hydrotrope on Gd MOF Nanoparticle Size. nih.gov

HydrotropeAverage Nanoparticle SizeEffect on Size Distribution
None (Standard Route)LargerBroader size distribution
Sodium Salicylate (NaSal)82 nmSignificant reduction in size distribution

Theoretical and Computational Modeling of Gadolinium(III) Oxalate Systems

Theoretical and computational modeling plays an increasingly vital role in understanding and predicting the properties of complex materials like gadolinium(III) oxalate systems. These methods provide insights into electronic structure, magnetic behavior, and reaction mechanisms that can be difficult to probe experimentally.

The thermal decomposition of gadolinium compounds, for instance, has been investigated using computerized modeling. researchgate.net By employing molecular mechanics methods, researchers can model the intermediate compounds formed during thermal decomposition and evaluate their relative stabilities. researchgate.net This approach can elucidate the complex condensation and decomposition pathways, offering a more detailed picture than experimental analysis alone. researchgate.net

For gadolinium(III) oxalate systems in solution, thermodynamic modeling is crucial for predicting their behavior in various environments. The development of thermodynamic models, such as those based on the Pitzer formalism, allows for the calculation of activity coefficients and the prediction of solubilities under different conditions. mdpi.com While a specific model for gadolinium(III) oxalate was not detailed in the provided search results, models for analogous systems, such as neodymium(III)-oxalate, have been developed and validated. mdpi.com Given the chemical similarities between lanthanide elements, these models provide a strong foundation for developing accurate thermodynamic descriptions of gadolinium(III) oxalate systems. Such models are essential for applications ranging from nuclear waste management, where the solubility of actinide oxalates is a concern, to the design of new materials where controlling precipitation is key. mdpi.com

Q & A

Basic: How can Gadolinium(III) oxalate hydrate be synthesized and characterized for purity and structural integrity in laboratory settings?

Methodological Answer:
Synthesis typically involves precipitation by reacting gadolinium(III) salts (e.g., GdCl₃·6H₂O) with oxalic acid in aqueous media under controlled pH and temperature. For purity assessment:

  • Inductively Coupled Plasma (ICP) analysis quantifies Gd³⁺ content and detects rare-earth impurities (e.g., La, Ce) at ppm levels .
  • X-ray Diffraction (XRD) confirms structural conformance to the hydrated oxalate framework, with lattice parameters compared to reference databases .
  • Gravimetric analysis of residual oxalate post-thermal decomposition (e.g., heating to form Gd₂O₃) can cross-validate stoichiometry .

Basic: What analytical methods are recommended to determine the hydration state and oxalate content in Gadolinium(III) oxalate hydrate?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heating the compound to 400°C quantifies water loss (hydration state) and oxalate decomposition (as CO₂ release). Residual mass corresponds to Gd₂O₃, enabling back-calculation of oxalate content .
  • Redox Titration: Dissolve the compound in sulfuric acid, then titrate liberated oxalate with standardized KMnO₄ under heating (60–70°C). The endpoint (persistent pink color) indicates oxalate equivalence .

Advanced: How can researchers resolve contradictions in reported solubility data for Gadolinium(III) oxalate hydrate across different studies?

Methodological Answer:
Discrepancies often arise from variations in ionic strength, pH, and temperature. To standardize measurements:

  • Solubility Product (Ksp) Determination: Prepare saturated solutions at fixed ionic strength (e.g., 0.1 M NaClO₄), equilibrate for 24–48 hours, and quantify dissolved Gd³⁺ via ICP-MS. Calculate Ksp using activity coefficients from the Davies equation .
  • pH-Dependent Studies: Measure solubility across pH 1–6 (adjusted with HNO₃/NaOH) to identify speciation (e.g., Gd(C₂O₄)₃³⁻ vs. protonated forms) .

Advanced: What experimental strategies are suitable for studying the thermal decomposition kinetics of Gadolinium(III) oxalate hydrate?

Methodological Answer:

  • Non-Isothermal TGA: Heat samples at controlled rates (e.g., 5–20°C/min) in inert (N₂) or oxidative (air) atmospheres. Use model-free methods (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate activation energy (Eₐ) and identify decomposition intermediates (e.g., Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ → Gd₂O₃) .
  • In Situ XRD: Monitor phase transitions during heating to correlate mass loss (TGA) with crystallographic changes .

Advanced: How can the coordination environment of Gadolinium(III) in oxalate hydrate complexes be elucidated for magnetostructural studies?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS): Analyze Gd L₃-edge EXAFS to determine bond distances (Gd–O, Gd–C₂O₄) and coordination number .
  • Magnetic Susceptibility Measurements: Use SQUID magnetometry (2–300 K) to assess magnetic moment and coupling between Gd³⁺ ions. Fit data to the Heisenberg model for spin-exchange parameters .

Basic: What precautions are critical when handling Gadolinium(III) oxalate hydrate to ensure experimental reproducibility?

Methodological Answer:

  • Hygroscopicity Control: Store in desiccators with P₂O₅ or silica gel to prevent hydration state changes .
  • Impurity Mitigation: Pre-purify starting materials (e.g., recrystallize GdCl₃·6H₂O) and use ultrapure water (18.2 MΩ·cm) to avoid contamination by Fe³⁺ or Ca²⁺, which compete with Gd³⁺ in oxalate precipitation .

Advanced: How does the presence of competing ions (e.g., Fe³⁺, Ca²⁺) affect the crystallization of Gadolinium(III) oxalate hydrate, and how can this be modeled?

Methodological Answer:

  • Competitive Precipitation Experiments: Introduce Fe³⁺/Ca²⁺ at varying concentrations (1–100 ppm) during synthesis. Quantify co-precipitation using ICP-MS and calculate selectivity coefficients (K_sel = [Gd]/[M] in solid ÷ [Gd]/[M] in solution) .
  • Density Functional Theory (DFT): Model oxalate binding energies for Gd³⁺ vs. competing ions to predict preferential crystallization under different conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.